1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
Overview
Description
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) is a chemical compound known for its potential antineoplastic properties. It belongs to a class of compounds called anthracenedicarboxaldehyde hydrazones, which have been studied for their activity against various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) typically involves the reaction of 1,4-anthracenedicarboxaldehyde with 4,5-dihydro-1H-imidazol-2-yl hydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the hydrazone groups to corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antitumor properties.
Medicine: Investigated for its potential use in cancer therapy due to its antineoplastic properties.
Mechanism of Action
The mechanism of action of 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting DNA synthesis. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedicarboxaldehyde bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone): Another anthracenedicarboxaldehyde hydrazone with similar antineoplastic properties.
Mitoxantrone: A related anthracene derivative with antitumor activity but different structural features.
Uniqueness
1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) is unique due to its specific hydrazone linkage and the presence of imidazole rings, which contribute to its distinct chemical and biological properties. Its ability to intercalate into DNA and its potential antitumor activity make it a compound of interest in cancer research .
Properties
IUPAC Name |
N-[(E)-[4-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-1-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-2-4-16-12-20-18(14-28-30-22-25-9-10-26-22)6-5-17(19(20)11-15(16)3-1)13-27-29-21-23-7-8-24-21/h1-6,11-14H,7-10H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMLTHILNUAPT-OCHFTUDZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C=NNC5=NCCN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)N/N=C/C2=CC=C(C3=CC4=CC=CC=C4C=C23)/C=N/NC5=NCCN5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197856-67-0 | |
Record name | 1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197856670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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